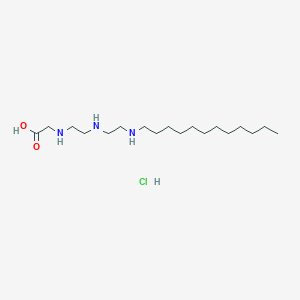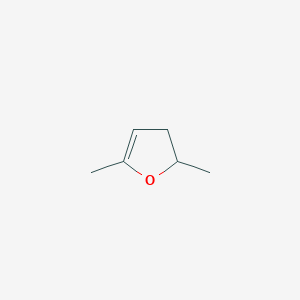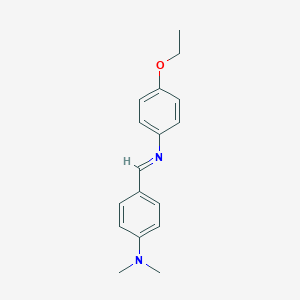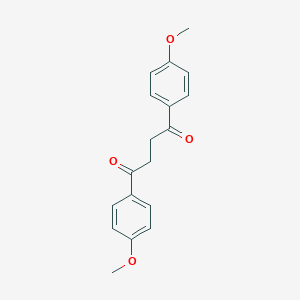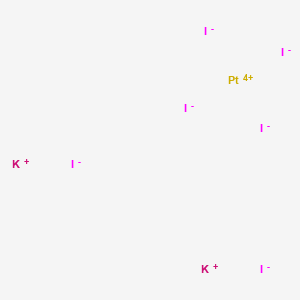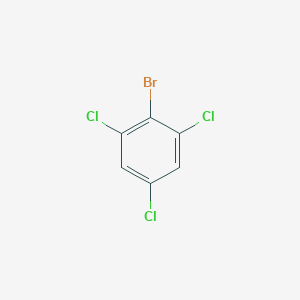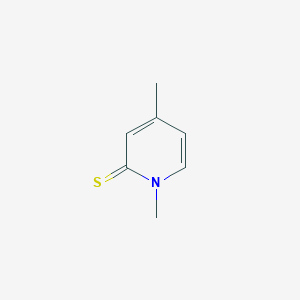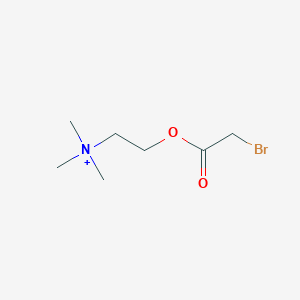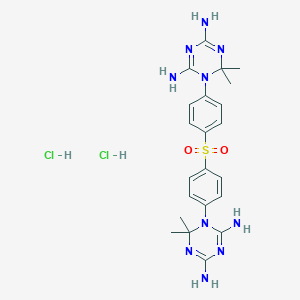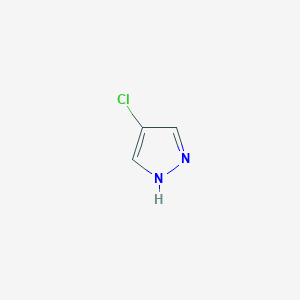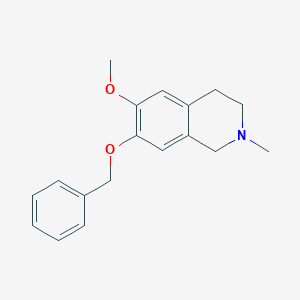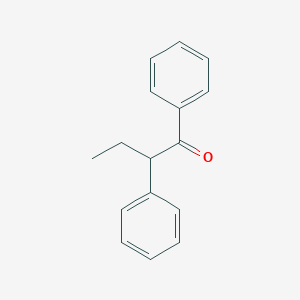![molecular formula C30H60O3Si3 B098914 Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- CAS No. 17846-09-2](/img/structure/B98914.png)
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-], also known as STOTMA, is a unique surfactant that has gained increasing attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been shown to have excellent biocompatibility and low toxicity, making it an ideal candidate for drug delivery systems and biomedical implants. In materials science, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been used as a surface modifier to improve the adhesion and durability of coatings and composites. In environmental science, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been used as a dispersant for oil spills and as a surfactant for wastewater treatment.
Mécanisme D'action
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- works by reducing the surface tension of the medium in which it is dissolved, allowing it to form micelles and emulsions. This property makes it an effective surfactant and dispersant. Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- also has a unique structure that allows it to interact with biological membranes, making it an ideal candidate for drug delivery systems.
Effets Biochimiques Et Physiologiques
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been shown to have low toxicity and good biocompatibility, making it safe for use in biomedical applications. It has also been shown to have minimal impact on the structure and function of biological membranes, making it an ideal candidate for drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has several advantages for lab experiments, including its high degree of purity, low toxicity, and excellent biocompatibility. However, it also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- research, including the development of new synthesis methods to reduce costs and increase availability, the optimization of Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl--based drug delivery systems for specific applications, and the exploration of new applications in fields such as energy storage and catalysis.
In conclusion, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- is a unique surfactant that has gained increasing attention in the scientific community due to its potential applications in various fields. Its excellent biocompatibility, low toxicity, and unique structure make it an ideal candidate for drug delivery systems and biomedical implants. Further research is needed to fully explore the potential of Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- in various fields and to optimize its properties for specific applications.
Méthodes De Synthèse
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- is synthesized through a multi-step process that involves the reaction of pregnenolone with trimethylchlorosilane and triethylamine, followed by the reaction of the resulting intermediate with methoxy polyethylene glycol (MPEG) and a subsequent quaternization reaction. The final product is a clear, colorless liquid with a high degree of purity.
Propriétés
Numéro CAS |
17846-09-2 |
|---|---|
Nom du produit |
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- |
Formule moléculaire |
C30H60O3Si3 |
Poids moléculaire |
553 g/mol |
Nom IUPAC |
[(1S)-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3,17-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |
InChI |
InChI=1S/C30H60O3Si3/c1-22(31-34(4,5)6)30(33-36(10,11)12)20-17-27-25-14-13-23-21-24(32-35(7,8)9)15-18-28(23,2)26(25)16-19-29(27,30)3/h22-27H,13-21H2,1-12H3/t22-,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
KFUWLVZCEDFJIK-BQGAKRLQSA-N |
SMILES isomérique |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
[[(20S)-5β-Pregnane-3α,17,20-triyl]tri(oxy)]tris(trimethylsilane) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



